molecular formula C22H17ClN2O2S2 B2945461 5-chloro-N,N-diphenyl-4-tosylthiazol-2-amine CAS No. 153941-68-5

5-chloro-N,N-diphenyl-4-tosylthiazol-2-amine

Cat. No.: B2945461
CAS No.: 153941-68-5
M. Wt: 440.96
InChI Key: KMJRHFAEOWZZTC-UHFFFAOYSA-N
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Description

5-chloro-N,N-diphenyl-4-tosylthiazol-2-amine is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorine atom at the 5th position, diphenyl groups at the N,N positions, and a tosyl group at the 4th position of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N,N-diphenyl-4-tosylthiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Substituents: The chlorine atom can be introduced at the 5th position through halogenation reactions. The diphenyl groups can be introduced through nucleophilic substitution reactions, and the tosyl group can be added via sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts may also be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N,N-diphenyl-4-tosylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-N,N-diphenyl-4-tosylthiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-phenyl-1H-indole-2-carboxamide: Another compound with a chlorine atom and phenyl groups, but with an indole ring instead of a thiazole ring.

    4-tosylthiazole derivatives: Compounds with similar sulfonylation but different substituents at other positions.

Uniqueness

5-chloro-N,N-diphenyl-4-tosylthiazol-2-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both diphenyl and tosyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-4-(4-methylphenyl)sulfonyl-N,N-diphenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S2/c1-16-12-14-19(15-13-16)29(26,27)21-20(23)28-22(24-21)25(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJRHFAEOWZZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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